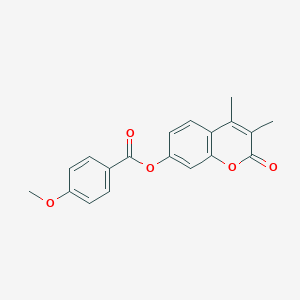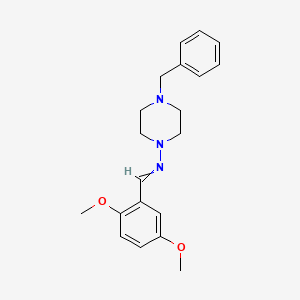
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide, also known as INH-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to exhibit promising anti-cancer properties.
作用机制
The mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is not fully understood. However, it is believed that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway is responsible for regulating the process of apoptosis, and the activation of this pathway leads to the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to have several biochemical and physiological effects. Studies have shown that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can induce oxidative stress in cancer cells, leading to their death. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has also been found to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the main advantages of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to be effective against a wide range of cancer types, making it a versatile compound for cancer research. However, one of the limitations of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide. One potential direction is to investigate the efficacy of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide and to identify its molecular targets. Another potential direction is to investigate the potential of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders. Overall, the potential of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide as a therapeutic agent warrants further investigation.
In conclusion, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is a promising compound that has shown potential as an anti-cancer agent. Its simple synthesis method, versatility, and potential therapeutic applications make it an attractive candidate for further research. The biochemical and physiological effects of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide, as well as its advantages and limitations for lab experiments, highlight its potential as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide and to identify its molecular targets, as well as to investigate its potential as a therapeutic agent for other diseases.
合成方法
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can be synthesized using a simple reaction between isonicotinoyl hydrazide and 2-methylbenzaldehyde. The reaction is carried out in the presence of acetic acid and ethanol, and the resulting product is purified through recrystallization. The synthesis of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential chemotherapeutic agent.
属性
IUPAC Name |
N-[(E)-[4-(2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-3-4-6-15(12)19-16(22)11-13(2)20-21-17(23)14-7-9-18-10-8-14/h3-10H,11H2,1-2H3,(H,19,22)(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXAHVPMAWDXOX-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC=NC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)

![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)


![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)

![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
